molecular formula C17H16 B14393342 1-Ethyl-2-phenyl-1H-indene CAS No. 89619-36-3

1-Ethyl-2-phenyl-1H-indene

Cat. No.: B14393342
CAS No.: 89619-36-3
M. Wt: 220.31 g/mol
InChI Key: QKIWPJMSWHYENE-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenyl-1H-indene is an organic compound with the molecular formula C11H12 and a molecular weight of 144.21 g/mol . Its structure is based on the indene core, a bicyclic system consisting of a benzene ring fused with a five-membered ring, which is a privileged scaffold in various research fields . While specific biological or chemical studies on this compound are not extensively documented in the current literature, derivatives of indene are of significant research value. The indene structure is a key intermediate in synthetic organic chemistry and is found in compounds studied for a wide range of applications, including materials science and medicinal chemistry . For instance, substituted indenes are utilized in catalysis and as building blocks for more complex molecular architectures . Researchers may explore this specific ethyl- and phenyl-substituted indene as a synthetic precursor or as a structural analog in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89619-36-3

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

1-ethyl-2-phenyl-1H-indene

InChI

InChI=1S/C17H16/c1-2-15-16-11-7-6-10-14(16)12-17(15)13-8-4-3-5-9-13/h3-12,15H,2H2,1H3

InChI Key

QKIWPJMSWHYENE-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2C=C1C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 2 Phenyl 1h Indene and Analogous Structures

Strategies for Indene (B144670) Ring System Construction

The synthesis of the indene framework, a key structural motif in various biologically active molecules and materials, is achieved through several strategic approaches. Among the most powerful are intramolecular cyclization reactions, which construct the fused five-membered ring from a suitably functionalized aromatic precursor. These methods include classical reactions like Friedel-Crafts cyclizations as well as modern transition-metal-catalyzed annulations.

Intramolecular Cyclization Approaches

Intramolecular cyclization stands out as a primary strategy for building the indene skeleton. This approach involves the formation of a carbon-carbon bond between a side chain and the aromatic ring of a single molecule. The specific nature of the reactive groups and the catalysts employed defines the numerous methodologies developed under this category.

A well-established, two-step route to indene derivatives involves the initial synthesis of an indenone (or its saturated indanone precursor) via Friedel-Crafts acylation, followed by subsequent modification. beilstein-journals.orgd-nb.info The intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is a common method to produce 1-indanones. beilstein-journals.orgrsc.org These reactions are typically promoted by strong Lewis acids or superacids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH). d-nb.infothieme-connect.com The resulting 1-indanone (B140024) can then be converted to the target indene through reactions such as Grignard addition followed by dehydration or reduction and subsequent elimination. For instance, the reaction of benzoic acids with ethylene (B1197577) in the presence of a Lewis acid can lead to 1-indanones in a one-pot process. beilstein-journals.org The regioselectivity of the cyclization can be influenced by the reaction conditions, such as the concentration of PPA, which affects whether the cyclization occurs ortho or meta to an existing electron-donating group on the benzene (B151609) ring. d-nb.info

Starting MaterialReagent/CatalystConditionsIntermediate ProductReference
3-Arylpropanoic AcidsPolyphosphoric Acid (PPA)Heat1-Indanone derivatives d-nb.info
β-Aryl α,β-Unsaturated EstersTrifluoromethanesulfonic Acid (TfOH)50 °C, 12 hArylindenes thieme-connect.com
Benzoic AcidsThionyl chloride, Ethylene, AlCl₃One-pot1-Indanone derivatives beilstein-journals.org
3-(m-Tolyl)propanoic acidPPA (high P₂O₅ content)100 °C, 2 h6-Methyl-1-indanone d-nb.info
3-(m-Tolyl)propanoic acidPPA (low P₂O₅ content)100 °C, 2 h4-Methyl-1-indanone d-nb.info

A modern and efficient method for synthesizing polysubstituted indenes involves the gold-catalyzed intramolecular hydroalkylation of ynamides. nih.govnih.gov This reaction proceeds under mild conditions, typically using an N-heterocyclic carbene (NHC)-gold complex as the catalyst. nih.govresearcher.life The proposed mechanism involves the activation of the ynamide's alkyne by the gold catalyst to form a highly reactive gold-keteniminium ion intermediate. nih.govencyclopedia.pub This intermediate's electrophilicity facilitates a nih.govorganic-chemistry.org-hydride shift from a benzylic position, generating a carbocation that subsequently undergoes cyclization. nih.govnih.gov The process is highly efficient and provides access to densely functionalized 2-amino-indene derivatives, which are valuable analogs. nih.gov The reaction demonstrates broad substrate scope, and the resulting enamides can be further modified. nih.gov

Ynamide SubstrateCatalystConditionsProductYield (%)Reference
N-(4-methoxybenzyl)-N-(phenylethynyl)acetamideIPrAuNTf₂ (5 mol%)CH₂Cl₂, rt, 16h2-Acetamido-6-methoxy-1H-indene95 nih.gov
N-benzyl-N-(phenylethynyl)benzenesulfonamideIPrAuNTf₂ (5 mol%)CH₂Cl₂, rt, 16h2-(Benzenesulfonamido)-1H-indene98 nih.gov
N-(phenylethynyl)oxazolidin-2-oneIPrAuNTf₂ (5 mol%)CH₂Cl₂, rt, 16hIndeno[1,2-d]oxazol-2(3H)-one91 nih.gov
N-(4-chlorobenzyl)-N-(phenylethynyl)acetamideIPrAuNTf₂ (5 mol%)CH₂Cl₂, rt, 16h2-Acetamido-6-chloro-1H-indene85 nih.gov

Palladium catalysis offers a versatile platform for constructing indene ring systems through various annulation strategies. iastate.edu One such approach is the intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones, which uses phenyl formate (B1220265) as a carbon monoxide source to produce 2-substituted indene-1,3(2H)-diones. organic-chemistry.orgnih.gov Another powerful method involves the palladium-catalyzed annulation of Morita-Baylis-Hillman (MBH) alcohols. researchgate.net In this reaction, substrates undergo cyclization in the presence of a palladium catalyst, such as Pd(OAc)₂, often with a phosphine (B1218219) ligand and a base, to yield substituted indenes in good to excellent yields. researchgate.net The precise nature of the product depends on the specific MBH adduct and the optimized reaction conditions. researchgate.net These methods are valued for their functional group tolerance and ability to create complex, substituted indene structures. iastate.edu

Starting Material(s)Catalyst SystemConditionsProduct TypeYield (%)Reference
1-(2-Iodophenyl)-4,4-dimethylpentane-1,3-dione + Phenyl formatePd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₃PO₄DMSO, 95 °C2-tert-Butylindene-1,3(2H)-dione90 nih.gov
Baylis-Hillman alcohol (from benzaldehyde (B42025) and methyl acrylate)Pd(OAc)₂ (5 mol%), P(o-Tol)₃ (20 mol%), AgOAc, Na₂CO₃Dioxane, 120 °C1-Methylene-3-phenyl-1H-indene-2-carboxylate85 researchgate.net
o-Iodophenol + DiphenylacetylenePd(OAc)₂, Na₂CO₃DMF2,3-Diphenylbenzofuran (analogous annulation)- iastate.edu
2-Aryl-1,3-indandione + AlkynePd(OAc)₂Toluene (B28343), 110 °CSpirobi[indene]-1,3-diones- researchgate.net

Nickel-catalyzed reactions provide an efficient means for synthesizing indenes, particularly through the carboannulation of o-bromobenzyl zinc bromide with various alkynes. organic-chemistry.orgacs.orgnih.gov This method is effective for both terminal and internal alkynes and proceeds under mild conditions. acs.org The reaction is typically catalyzed by a nickel(II) complex, such as Ni(PPh₃)₂I₂, which is believed to be reduced in situ to a Ni(0) species. organic-chemistry.org The catalytic cycle is thought to involve the oxidative addition of the Ni(0) catalyst to the aryl-bromide bond, followed by insertion of the alkyne and subsequent intramolecular cyclization to form the indene ring. organic-chemistry.org This approach exhibits broad substrate tolerance and good regioselectivity, which is often controlled by the steric effects of the substituents on the alkyne. organic-chemistry.orgnih.gov

Starting Material(s)CatalystConditionsProductYield (%)Reference
o-Bromobenzyl zinc bromide + PhenylacetyleneNi(PPh₃)₂I₂ (5 mol%)THF, 60 °C, 12 h2-Phenyl-1H-indene85 organic-chemistry.org
o-Bromobenzyl zinc bromide + 1-OctyneNi(PPh₃)₂I₂ (5 mol%)THF, 60 °C, 12 h2-Hexyl-1H-indene81 organic-chemistry.org
o-Bromobenzyl zinc bromide + DiphenylacetyleneNi(PPh₃)₂I₂ (5 mol%)THF, 60 °C, 12 h2,3-Diphenyl-1H-indene78 organic-chemistry.org
o-Bromobenzyl zinc bromide + Methyl propiolateNi(PPh₃)₂I₂ (5 mol%)THF, 60 °C, 12 hMethyl 1H-indene-2-carboxylate75 organic-chemistry.org

Ruthenium-catalyzed C-H activation and annulation reactions have emerged as a powerful, atom-economical strategy for synthesizing complex indene derivatives. rsc.orgmdpi.com These reactions often involve the coupling of an aromatic compound bearing a directing group with an alkyne. acs.orgresearchgate.net For example, 5-phenyl-pyrroline-2-carboxylates can react with internal alkynes in the presence of a ruthenium(II) catalyst, such as [Ru(p-cymene)Cl₂]₂, to form spiro[indene-pyrrolidine] derivatives. acs.org The reaction proceeds via C-H activation at the ortho-position of the phenyl ring, directed by the imine of the pyrroline. This is followed by alkyne insertion into the Ru-C bond and subsequent annulation. mdpi.comacs.org The protocol demonstrates high functional group tolerance and can be applied to the synthesis of structurally diverse and biologically relevant scaffolds. rsc.orgacs.org

Aromatic SubstrateCoupling PartnerCatalyst SystemConditionsProduct TypeYield (%)Reference
Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylateDiphenylacetylene[Ru(p-cymene)Cl₂]₂, AgSbF₆, PivOHDCE, 100 °CEthyl 2,3-diphenylspiro[indene-1,2'-pyrrolidine]-5'-carboxylate77 acs.org
AcylsilaneAldehyde[Ru(p-cymene)Cl₂]₂, KOPivToluene, 120 °CSilyl indenes- rsc.org
N-MethoxybenzamideDiphenylacetylene[Ru(p-cymene)Cl₂]₂, KOPivDCE, 100 °CIsoquinolone (analogous annulation)- mdpi.com
1-Aryl-2-naptholAlkyneRu(II) complex-Spirocyclic compounds- researchgate.net

Intermolecular Coupling and Annulation Reactions

More direct and established methods for synthesizing the indene core involve the coupling and subsequent cyclization of various precursors, often catalyzed by transition metals.

Rhodium-catalyzed annulation reactions provide an effective route to indenone and indene structures. iyte.edu.tr The reaction of internal alkynes with organoboron compounds, such as arylboronic acids, in the presence of a rhodium(I) catalyst and under a carbon monoxide (CO) atmosphere can be tuned to produce various products, including indenones. researchgate.net For the synthesis of 1-ethyl-2-phenyl-1H-indene, a plausible pathway involves the rhodium-catalyzed reaction of an arylboronic acid with an appropriately substituted alkyne, followed by reduction.

Specifically, the reaction of phenylboronic acid with 1-phenyl-1-butyne, catalyzed by a rhodium complex like [Rh(COD)Cl]₂, would be expected to form a five-membered ring. The reaction proceeds via the formation of an arylrhodium(I) species, which then undergoes migratory insertion with the alkyne. iyte.edu.tr Subsequent intramolecular cyclization and reductive elimination steps yield the product. While these conditions often favor the formation of indenones due to the incorporation of CO, the resulting 1-ethyl-2-phenyl-2,3-dihydro-1H-inden-1-one can be subsequently reduced and dehydrated to afford the target this compound. The regioselectivity of the addition to unsymmetrical alkynes is a critical factor, and can sometimes be controlled by the choice of ligands and reaction conditions. acs.org

Table 2: Examples of Rhodium-Catalyzed Synthesis of Indenones General Conditions: Arylboroxine, alkyne, [Rh(acac)(CO)₂] in a solvent like dioxane under CO atmosphere.

ArylboroxineAlkyneProductYield (%)
(PhBO)₃Diphenylacetylene2,3-Diphenyl-1H-inden-1-one26
(p-MeC₆H₄BO)₃Diphenylacetylene5-Methyl-2,3-diphenyl-1H-inden-1-one35
(p-MeOC₆H₄BO)₃Diphenylacetylene5-Methoxy-2,3-diphenyl-1H-inden-1-one18
(PhBO)₃1,2-Di(p-tolyl)acetylene2,3-Di(p-tolyl)-1H-inden-1-one29

This table shows representative yields for the synthesis of indenone scaffolds, which are key precursors for indenes. iyte.edu.tr

Iron catalysis offers a cost-effective and environmentally benign alternative for constructing indene derivatives. thieme-connect.com A notable method involves an iron-catalyzed domino reaction of benzylic compounds and alkynes. thieme-connect.com This approach avoids the need for pre-functionalized starting materials by proceeding through the direct functionalization of benzylic C(sp³)–H bonds. thieme-connect.com

In a typical reaction, a benzylic compound (e.g., toluene or ethylbenzene) reacts with an alkyne (e.g., diphenylacetylene) in the presence of an iron catalyst such as FeCl₃ and an oxidant. The proposed mechanism involves the in-situ generation of a benzyl (B1604629) radical intermediate, which adds to the alkyne. The resulting vinyl radical undergoes an intramolecular cyclization (5-endo-trig) onto the aromatic ring, followed by aromatization to furnish the multisubstituted indene product. thieme-connect.com This one-step procedure allows for the formation of highly substituted indenes from readily available substrates. thieme-connect.com

Table 3: Iron-Catalyzed Domino Reaction for Indene Synthesis Reaction Conditions: Benzylic compound (1.0 mmol), alkyne (0.4 mmol), FeCl₃ (20 mol%), oxidant, 110 °C.

Benzylic SubstrateAlkyneProductYield (%)
TolueneDiphenylacetylene1-Methyl-2,3-diphenyl-1H-indene65
EthylbenzeneDiphenylacetylene1-Ethyl-2,3-diphenyl-1H-indene68
XyleneDiphenylacetylene1,5-Dimethyl-2,3-diphenyl-1H-indene72
Toluene1,2-Di(4-chlorophenyl)acetylene2,3-Bis(4-chlorophenyl)-1-methyl-1H-indene55

This table highlights the scope of the iron-catalyzed domino reaction for producing various substituted indenes. thieme-connect.com

Multi-component reactions (MCRs) are highly efficient strategies for building molecular complexity in a single pot, offering high atom- and pot-economy. rsc.org Several MCRs have been developed for the synthesis of indene and related heterocyclic scaffolds. rsc.orgresearchgate.net

One relevant approach is a two-step sequence that functions like an MCR, involving the nucleophilic addition of an aryl or alkyl lithium reagent to an aryl vinyl ketone, followed by an acid-catalyzed electrocyclization (Nazarov cyclization). researchgate.netbeilstein-archives.org To generate a structure analogous to this compound, one could envision reacting a vinyl ketone precursor with appropriate nucleophiles. For instance, the addition of phenyllithium (B1222949) to an ethyl-substituted vinyl ketone, followed by treatment with a Lewis acid like BF₃·Et₂O, would generate a pentadienyl cation intermediate that undergoes a 4π-electrocyclization to form the indene ring. researchgate.netbeilstein-archives.org This strategy allows for significant variation in the substituents at multiple positions of the indene core by simply changing the starting ketone and nucleophile. researchgate.net

Functionalization and Derivatization Strategies of Existing Indene Cores

The modification of a pre-formed indene ring is a common and versatile strategy for accessing specific substitution patterns, such as that of this compound.

Introduction of Alkyl and Aryl Substituents

The acidic nature of the C1 proton in 1H-indenes allows for facile deprotonation to generate a nucleophilic indenyl anion. This anion can then be reacted with various electrophiles to introduce substituents at the 1-position.

To synthesize this compound, a practical approach is the alkylation of 2-phenyl-1H-indene. The starting indene can be deprotonated using a suitable base, such as an organolithium reagent or sodium hydride, to form the corresponding 2-phenylindenyl anion. Subsequent reaction with an ethylating agent, like ethyl iodide or ethyl bromide, furnishes this compound. A similar strategy involves the coupling of ethyl 1-acetoxy-1H-indene-2-carboxylate with Grignard reagents in the presence of a copper catalyst to introduce an alkyl group at the C1 position. researchgate.net

Direct arylation of the indene core is also possible. For example, a facile synthesis of 3-arylindenes has been reported via the direct arylation of indenes with unactivated aryl fluorides, promoted by lithium diisopropylamide (LDA) and hexamethylphosphoramide (B148902) (HMPA). acs.org This reaction proceeds at room temperature and demonstrates that the C3 position can also be selectively functionalized, providing an alternative route to complex indene structures. acs.org

Table 4: Functionalization of Indene Scaffolds

Starting IndeneReagent(s)Position FunctionalizedProductYield (%)
Ethyl 1-acetoxy-1H-indene-2-carboxylateEtMgBr, LiCuBr₂C1Ethyl 1-ethyl-1H-indene-2-carboxylate81
Ethyl 1-acetoxy-1H-indene-2-carboxylatePhCH₂MgBr, LiCuBr₂C1Ethyl 1-benzyl-1H-indene-2-carboxylate75
1H-Indenep-Tolyl fluoride (B91410), LDA, HMPAC33-(p-Tolyl)-1H-indene85
1H-Indene4-Fluorobiphenyl, LDA, HMPAC33-([1,1'-Biphenyl]-4-yl)-1H-indene70
2-Phenyl-1H-indene4-Fluorobenzonitrile, LDA, HMPAC34-(2-Phenyl-1H-inden-3-yl)benzonitrile91

This table provides examples of C-H functionalization to introduce alkyl and aryl groups onto the indene core. researchgate.netacs.org

Regioselective Alkylation Methods

Regioselective alkylation is crucial for introducing the ethyl group at the desired position on the indene ring. Various methods have been developed to control the position of alkylation on indene and analogous heterocyclic systems.

A palladium(II)/norbornene-cocatalyzed process has been shown to be effective for the regioselective direct C–H alkylation of NH-indoles and pyrroles, which are analogous to the indene system. organic-chemistry.org This method utilizes primary alkyl bromides to alkylate the C-H bond adjacent to the NH group, yielding 2-alkyl-1H-indoles with high regioselectivity. organic-chemistry.org The reaction mechanism is understood to involve the activation of the α-C–H bond mediated by a palladium/norbornene system, followed by oxidative addition and reductive elimination. organic-chemistry.org

Another powerful strategy involves cascade reactions. For instance, a Brønsted acid-catalyzed reaction of isoindolinone-derived propargylic alcohols with aromatic nucleophiles can construct spiroisoindolinone indenes. acs.orgnih.gov This process proceeds through an intercepted Meyer–Schuster rearrangement followed by an intramolecular Friedel-Crafts alkylation, offering a modular route to highly functionalized indene scaffolds. acs.orgnih.gov Similarly, a base-promoted, regioselective cascade iodoalkylation of alkynes provides a metal-free, stereoselective method for building functionalized indenes under mild conditions. acs.orgnih.gov

The synthesis of 1-alkylated indene-2-carboxylates has been achieved by reacting ethyl 1-acetoxy-1H-indene-2-carboxylate with Grignard reagents in the presence of a catalytic amount of lithium dibromocuprate (LiCuBr₂). This method provides good yields of the desired 1-alkylated products. researchgate.net

Table 1: Selected Regioselective Alkylation Methods for Indene and Analogous Structures

MethodSubstratesReagents/CatalystProduct TypeKey Features
Pd/Norbornene Catalysis organic-chemistry.orgNH-indoles, primary alkyl bromidesPd(OAc)₂, norbornene, Cs₂CO₃2-Alkyl-1H-indolesMild conditions, high regioselectivity at C2.
Cascade Cyclization acs.orgnih.govIsoindolinone-derived propargylic alcoholsBrønsted acid (e.g., PTSA)Spiroisoindolinone indenesIntercepted Meyer-Schuster/Friedel-Crafts relay.
Cascade Iodoalkylation acs.orgnih.govo-Alkynyl aldehydes, ethyl cyanoacetateBase (e.g., K₂CO₃), I₂Functionalized indenesMetal-free, stereoselective, atom-economic.
Organocopper-mediated Alkylation researchgate.netEthyl 1-acetoxy-1H-indene-2-carboxylate, Grignard reagentsLiCuBr₂ (catalytic)Ethyl 1-alkyl-1H-indene-2-carboxylatesGood yields for 1-alkylation.
Arylation and Phenylation Techniques

Introducing the phenyl group at the C2 position is a critical step. Direct arylation methods are particularly valuable for their efficiency.

A direct synthesis of 2-ethyl-3-phenyl-1H-indene, a positional isomer of the target compound, has been reported. acs.org This method involves the reaction of 2-ethyl-1H-indene with phenyl fluoride in the presence of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), and hexamethylphosphoramide (HMPA) as a promoter. The reaction proceeds in good yield, demonstrating a facile route to C3-arylated indenes. acs.org

The phenylation of the indene carbanion, generated by treating indene with sodium or potassium metal in liquid ammonia, can be achieved using bromobenzene. mdma.ch This reaction is believed to proceed via the Sᵣₙ1 (substitution radical-nucleophilic, unimolecular) mechanism and yields 3-phenylindene as a major product. mdma.ch

Palladium-catalyzed direct arylation is another powerful tool. Mechanistic studies on the phenylation of 1-methylindole, an indene analogue, support an electrophilic palladation pathway. nih.gov This understanding has enabled the development of catalytic conditions for selective C2 or C3 arylation of indoles, which can be extrapolated to indene systems. nih.gov Iron-catalyzed C-H bond arylation has also emerged as a cost-effective alternative, using arylzinc reagents and oxygen as an inexpensive oxidant. researchgate.net

Table 2: Arylation and Phenylation Methods for Indene and Analogous Structures

MethodSubstratesReagents/CatalystProduct TypeKey Features
HMPA-Promoted Direct Arylation acs.org2-Ethyl-1H-indene, Phenyl fluorideNaHMDS, HMPA2-Ethyl-3-phenyl-1H-indeneFacile synthesis of C3-arylated indenes.
Sᵣₙ1 Phenylation mdma.chIndene, BromobenzeneNa or K in liquid NH₃3-PhenylindeneRadical-nucleophilic substitution mechanism.
Palladium-Catalyzed Direct Arylation nih.govIndoles, IodobenzenePalladium catalyst, baseC2- or C3-ArylindolesRegioselectivity can be controlled by reaction conditions.
Iron-Catalyzed Arylation researchgate.netAryl imines, Arylzinc reagentsIron catalyst, O₂Ortho-arylated productsUses an inexpensive catalyst and oxidant.

Stereoselective and Asymmetric Synthesis Approaches

For applications requiring specific stereoisomers, stereoselective and asymmetric synthetic methods are indispensable. These approaches often employ chiral auxiliaries or exploit diastereoselective transformations to control the three-dimensional structure of the final product.

Chiral Auxiliary-Mediated Indene Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org

A notable example is the development of an indene-based thiazolidinethione chiral auxiliary. researchgate.netscielo.org.mx This auxiliary, prepared from commercially available trans-1-amino-2-indanol, has proven highly effective in controlling the stereochemistry of acetate (B1210297) and propionate (B1217596) aldol (B89426) additions. researchgate.netscielo.org.mx The chlorotitanium enolates derived from this auxiliary deliver excellent diastereoselectivities, and the auxiliary can be easily cleaved to yield valuable chiral building blocks. researchgate.net

In the synthesis of the drug Ozanimod, a chiral sulfinamide fragment acts as a chiral auxiliary to introduce a stereocenter onto an indene derivative, highlighting the pharmaceutical relevance of this approach. nih.gov Other auxiliaries, such as those derived from camphor (B46023) (camphorsultam) or oxazolidinones (Evans auxiliaries), are widely used to control alkylation and aldol reactions, which are key steps in the synthesis of complex chiral molecules. wikipedia.orgresearchgate.net

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Diastereoselective Transformations in Indene Frameworks

Diastereoselective reactions are used to create specific stereoisomers in molecules that already contain one or more chiral centers. The synthesis of spirocyclic and fused-ring systems containing the indene moiety often relies on such transformations.

A highly diastereoselective synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives has been achieved through an oxa-hetero-Diels–Alder reaction. rsc.org The reaction between indane-1,3-dione and 3-vinyl-2H-chromene proceeds with high regioselectivity and diastereoselectivity, favoring the formation of the trans-isomer. The stereochemical outcome is dictated by the endo-orientation of the dienophile in the transition state. rsc.org

Furthermore, unprecedented domino polycyclization reactions have been developed to construct intricate fused hexacyclic ring systems from 2,4-dienals and cyclic α,β-unsaturated imines in a highly chemo- and diastereoselective manner. scispace.com These Brønsted acid-promoted reactions can form four bonds, three cycles, and four contiguous stereogenic centers in a single operation. scispace.com The development of such cascade reactions provides efficient access to structurally complex and diverse spirocyclic indene scaffolds. researchgate.netbohrium.com

Mechanistic Investigations of 1 Ethyl 2 Phenyl 1h Indene Formation and Reactivity

Detailed Reaction Pathways and Transition State Analysis

The formation of the indene (B144670) ring system can proceed through several distinct mechanistic pathways, primarily categorized into radical, ionic, and organometallic routes. These pathways are dictated by the choice of starting materials, catalysts, and reaction conditions.

Radical Chain Mechanisms in Indene Functionalization

Radical chain mechanisms offer a powerful strategy for C-H functionalization and the construction of cyclic systems. nih.gov In the context of indene synthesis, these pathways often involve the generation of a radical species that initiates a cascade of events leading to the final product.

A notable example is the photoredox-enabled ring expansion of indene, which proceeds through a radical chain mechanism to produce functionalized naphthalenes. nih.gov While this reaction alters the indene core, its mechanism, involving the initial addition of a diazomethyl radical to the indene, highlights how radical processes can functionalize the indene structure. nih.gov Radical additions to the indene π-system generate a delocalized radical intermediate, which can then propagate the chain or be terminated to yield a functionalized product. acs.org

Furthermore, radical-mediated C(sp³)–H functionalization can be applied to precursors like indane. nih.govrsc.org A bromine radical, for instance, can abstract a hydrogen atom from an alkylbenzene to create a benzylic radical, which is then trapped to form the functionalized product. rsc.org This type of reactivity at the benzylic position of an indane derivative could be a key step in introducing substituents. Radical chain reactions are characterized by initiation, propagation, and termination steps, often triggered by thermal or photochemical means. nih.gov

Ionic Pathways: Carbocation and Keteniminium Ion Intermediates

Ionic intermediates, particularly carbocations and keteniminium ions, are central to many acid-catalyzed and metal-promoted syntheses of indenes.

Carbocation Intermediates Carbocations are pivotal intermediates in organic chemistry. nih.gov Their involvement in indene synthesis is well-documented, often arising from the protonation or Lewis acid activation of a precursor molecule. For instance, iodine can catalyze a cascade reaction of 2-styrylbenzaldehydes with indoles, where the nucleophilic addition of the indole (B1671886) to the aldehyde group generates a carbocation intermediate. ntnu.edu.twresearchgate.net This carbocation subsequently undergoes a 4π-electrocyclization to furnish the 1H-indene skeleton. ntnu.edu.twresearchgate.net

Similarly, Brønsted acids like trifluoromethanesulfonic acid can catalyze the cyclization of diaryl-1,3-dienes to form substituted indenes under mild conditions. organic-chemistry.org The synthesis of certain indenes from α-(trifluoromethyl)allyl-substituted benzyl (B1604629) alcohols is proposed to proceed through a Nazarov electrocyclization involving a trifluoromethyl-substituted carbenium ion intermediate. nih.gov Boron trichloride (B1173362) (BCl₃) can also promote the cyclization of ortho-alkynylstyrenes by activating the alkyne, leading to a 5-endo-dig cyclization that forms a carbocationic intermediate, which is then trapped by a chloride anion from the boron source. acs.org

Keteniminium Ion Intermediates Keteniminium ions have emerged as highly electrophilic and versatile intermediates in organic synthesis. acs.orgresearchgate.netd-nb.info They are particularly relevant in gold-catalyzed reactions of ynamides (N-alkynylamides). acs.orgresearchgate.netnih.gov The reaction of an ynamide with a π-acidic metal complex, such as a gold(I) catalyst, generates a transient activated keteniminium ion. acs.orgnih.gov The unique electrophilicity of this intermediate is sufficient to trigger subsequent transformations that would otherwise be challenging. acs.orgresearchgate.net

In the synthesis of indenes, a gold-catalyzed intramolecular hydroalkylation of ynamides provides a direct route. acs.orgnih.govnih.gov The proposed mechanism involves the formation of a gold-keteniminium ion, which triggers a rsc.orgrsc.org-hydride shift from a benzylic position to yield a carbocation. nih.govnih.gov This is followed by cyclization and subsequent steps like deprotonation and protodeauration to afford the 2-aminoindene product and regenerate the gold catalyst. nih.gov DFT calculations have identified this rsc.orgrsc.org-hydride shift as the rate-determining step of the reaction. nih.gov

Metal-Carbene and Metalloradical Intermediates in Catalytic Cycles

Transition metal catalysts can generate highly reactive metal-carbene and metalloradical species, which open up unique reaction pathways for indene synthesis.

Metal-Carbene Intermediates Metal carbenes can be generated from various precursors, including diazo compounds and hydrazones. bohrium.com In a rhodium-catalyzed approach, the reaction of benzimidate with an α-diazo carbonyl compound proceeds via a rhodium-catalyzed C—H activation followed by a carbenoid insertion. sioc-journal.cn Gold(I) catalysis can also involve carbene intermediates; a rsc.orgrsc.org-H shift can generate a gold(I)–carbene that evolves to form an indene derivative. rsc.org

Metalloradical Intermediates A significant advancement in indene synthesis involves the concept of metalloradical catalysis, which harnesses the intrinsic radical reactivity of first-row transition metals like cobalt. uva.nl A cobalt(II) complex can activate an o-cinnamyl N-tosyl hydrazone, which serves as a carbene precursor. acs.orgnih.govscispace.com This activation leads to the formation of a key cobalt(III)-carbene radical intermediate. acs.orgnih.govscispace.com

Computational studies and experimental evidence support a stepwise mechanism:

Activation of the diazo compound (formed in situ from the hydrazone) by the cobalt(II) catalyst generates the Co(III)-carbene radical. acs.orgscispace.comuva.nl

This intermediate undergoes a radical ring-closure, which is often the rate-limiting step, to form an indanyl/benzyl radical intermediate. acs.orgscispace.comuva.nl

A subsequent 1,2-hydrogen transfer step eliminates the 1H-indene product and regenerates the active cobalt(II) catalyst. acs.orgscispace.comuva.nl

This metalloradical pathway represents a formal intramolecular carbene insertion into a vinylic C(sp²)-H bond, made possible by a controlled radical process. acs.orgnih.govscispace.com

Role of Catalysis in Indene Synthesis Mechanisms

The catalyst is often the linchpin in modern indene syntheses, dictating the reaction pathway and influencing the yield, selectivity, and functional group tolerance of the transformation.

Gold Catalysis: Ligand Effects and Catalyst Turnover

Gold catalysts, particularly gold(I) complexes, are powerful π-acids used to activate alkynes and allenes. In indene synthesis, gold catalysis is often associated with the generation of ionic intermediates.

A straightforward synthesis of polysubstituted indenes relies on the reaction of ynamides with an N-heterocyclic carbene (NHC)-gold complex, such as IPrAuNTf₂. nih.gov The NHC ligand stabilizes the gold center, while the non-coordinating counter-ion (NTf₂) is crucial for maintaining high catalytic activity. The catalytic cycle involves the activation of the ynamide to form a highly reactive keteniminium ion, which then undergoes a cascade of reactions including a rsc.orgrsc.org-hydride shift and cyclization. nih.govnih.gov The final step involves the release of the indene product and the regeneration of the cationic gold(I) catalyst. nih.gov In other gold-catalyzed reactions, the catalyst can play a dual role, first promoting an intermolecular C-H functionalization to form a zwitterionic intermediate and then activating an alkyne for an intramolecular cyclization. rsc.org

Transition Metal Catalysis: Rhodium, Palladium, Nickel, and Cobalt

A variety of transition metals are employed to catalyze the synthesis of indenes, each with preferred mechanistic routes.

Rhodium: Rhodium catalysts are versatile for C-H activation and annulation reactions. A Rh(III) complex can catalyze the direct, multicomponent synthesis of indenes via Csp²–H annulation under mild conditions. rsc.org Rhodium has also been used to catalyze the cascade cyclization of aromatic ketones with α,β-unsaturated ketones, involving a conjugate addition and subsequent aldol (B89426) condensation. nih.gov In a distinct mechanism, rhodium catalysis can enable the synthesis of 1,1-disubstituted indenes from propargyl alcohols and organoboronic acids. acs.org In this system, the ligand DPEphos was found to be critical for promoting a selective 1,4-rhodium migration over a competing β-oxygen elimination pathway, a selectivity rationalized by DFT calculations. acs.org

Palladium: Palladium catalysis is widely used for cross-coupling and annulation reactions. One plausible mechanism for indene synthesis involves the oxidative addition of Pd(0) to an allylic ester to form a π-allyl complex, followed by C-H activation via an SEAr process, and finally reductive elimination to yield the indene and regenerate the Pd(0) catalyst. thieme-connect.com Various palladium catalysts and ligands can be used, with systems like Pd(OAc)₂/PPh₃ proving effective. thieme-connect.com Palladium-catalyzed cascade reactions have also been developed to construct multiple C-C bonds in a single operation, such as the sequential double carbopalladation of o-iodostyrenes and internal alkynes. rsc.org

Nickel: Nickel catalysts provide an economical alternative for constructing indene skeletons. A common method involves the nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with alkynes. organic-chemistry.orgorganic-chemistry.org Nickel catalysis can also achieve the reductive [3+2] annulation of o-haloaromatic ketones with alkynes. researchgate.net Mechanistically, nickel can engage in both two-electron and radical pathways, facilitating the 1,2-dicarbofunctionalization of alkenes. researchgate.net

Cobalt: Cobalt catalysts are particularly effective in radical-based transformations. As detailed in Section 3.1.3, low-spin cobalt(II) complexes can catalyze the formation of indenes from N-tosyl hydrazones via a Co(III)-carbene radical intermediate. acs.orgnih.gov This bio-inspired metalloradical approach provides a sustainable route using an earth-abundant metal. uva.nl Additionally, Cp*Co(III) catalysts have been used for weakly coordinating, carbonyl-assisted C-H activation of aromatic systems, followed by condensation to produce indenes. acs.orgnih.gov An efficient cobalt-catalyzed carbocyclization of 2-iodophenyl ketones with alkynes has also been reported. nih.gov

Table of Catalytic Systems for Indene Synthesis

Metal Catalyst Precursors Key Intermediate(s) Mechanistic Pathway Reference(s)
Gold (Au) Ynamides Keteniminium ion, Carbocation Ionic cascade, rsc.orgrsc.org-H shift nih.gov, acs.org, nih.gov
o-Alkynylaryl α-diazoesters Zwitterion, Gold-carbene C-H functionalization, Carbocyclization rsc.org
Rhodium (Rh) Aromatic ketones, α,β-unsaturated ketones (Not specified) C-H activation, Aldol condensation nih.gov
Propargyl alcohols, Organoboronic acids (Not specified) 1,4-Rhodium migration acs.org
Palladium (Pd) Baylis–Hillman acetates π-Allylpalladium complex C-H activation, Reductive elimination thieme-connect.com
o-Iodostyrenes, Alkynes (Not specified) Double carbopalladation rsc.org
Nickel (Ni) o-Bromobenzyl zinc bromide, Alkynes (Not specified) Carboannulation organic-chemistry.org, organic-chemistry.org
Cobalt (Co) o-Cinnamyl N-tosyl hydrazones Co(III)-carbene radical Metalloradical catalysis acs.org, nih.gov, scispace.com
Aromatic ketones, α,β-unsaturated ketones (Not specified) C-H activation, Aldol condensation acs.org, nih.gov

Photocatalysis in Indene Ring Transformations

The application of photocatalysis to induce transformations in the indene ring system represents a modern approach for skeletal editing and functionalization. These methods leverage the power of visible light to generate highly reactive intermediates, enabling reactions that are often challenging to achieve through conventional thermal methods. Research in this area has led to novel strategies for ring expansion, functional group installation, and dearomative deuteration.

A significant advancement in this field is the photocatalyzed ring expansion of indenes to access 2-functionalized naphthalenes. nih.govresearchgate.netnih.gov This transformation employs a photocatalyst, such as Tris(4,4'-di-tert-butyl-2,2'-bipyridine)ruthenium(II) hexafluorophosphate (B91526) (Ru(dtbbpy)₃(PF₆)₂), under visible light irradiation. nih.govresearchgate.net The reaction proceeds through a radical chain mechanism, initiated by the generation of a carbyne radical precursor. nih.govresearchgate.net This method is notable for its mild, operational simplicity and its tolerance for a broad range of functional groups, allowing for the insertion of carbon atoms bearing trifluoromethyl, ester, sulfone, nitrile, and various ketone fragments into the indene scaffold. nih.govresearchgate.netnih.gov

Control experiments have demonstrated that both the photocatalyst and light are essential for the reaction to proceed, confirming the photocatalytic nature of the transformation. The mechanism avoids the need for metal carbene intermediates, which often require stringent conditions like slow reagent addition and low temperatures. nih.gov

Another innovative photocatalytic transformation is the selective dearomative deuteration of indene derivatives. chinesechemsoc.org Electrophotocatalysis, using a perylenediimide (PDI) catalyst, allows for the deuteration of 2-phenylindene derivatives with D₂O as the deuterium (B1214612) source. chinesechemsoc.org This transition-metal-free method exhibits high efficiency and regioselectivity, breaking the aromaticity of the indene core to incorporate deuterium atoms with excellent isotopic purity. chinesechemsoc.org The proposed mechanism involves the initial reduction of the photocatalyst, which, upon photoexcitation, reduces the indene substrate to a radical anion. This intermediate then reacts with D₂O in a stepwise process to yield the dideuterated product. chinesechemsoc.org

Furthermore, photocatalysis has been employed for the 1,2-functionalization of the indene double bond. One such reaction is the radical bisazidation, where photochemical activation of a polymer-bound reagent generates azide (B81097) radicals. researchgate.net These radicals then add across the double bond of the indene ring. The proposed mechanism involves a single electron transfer (SET) from an azide ion to the excited state of a photocatalyst, such as 4CzIPN, to generate the reactive azide radical. researchgate.net

Kinetic and Thermodynamic Considerations in Indene Reactions

The kinetics and thermodynamics of reactions involving the indene core are fundamental to understanding its formation, stability, and reactivity, particularly in high-temperature environments like combustion, as well as in synthetic transformations.

From a thermodynamic perspective, the stability of the indene molecule is a key factor. The heat of formation for indene has been determined experimentally and through high-level quantum chemical calculations. researchgate.netacs.org One study reported a calculated heat of formation of 39.8 kcal/mol, which is in good agreement with the experimental value of 39.08 kcal/mol. acs.org The stability of indene is closely linked to the indenyl radical, a resonantly stabilized species formed by the homolytic dissociation of a C-H bond. acs.orgresearchgate.net The C-H bond dissociation energy (BDE) for this process is a critical thermodynamic parameter, with calculated values around 78-80.9 kcal/mol. acs.org

Table 1: Selected Thermodynamic Data for Indene and Related Species

SpeciesParameterValue (kcal/mol)Method
IndeneHeat of Formation (ΔHf)39.8G3B3 Calculation acs.org
IndeneHeat of Formation (ΔHf)39.08Experimental acs.org
1-IndenylHeat of Formation (ΔHf)68.6G3B3 Calculation acs.org
1-IndenylHeat of Formation (ΔHf)65.01DFT Calculation acs.org
IndeneC-H Bond Dissociation Energy80.9Calculated acs.org

Kinetic studies have extensively investigated the formation and consumption of indene. In combustion chemistry, a primary pathway for indene formation is the reaction of the benzyl radical with acetylene (B1199291). rsc.orgacs.orguoa.gr Another significant route involves the reaction of fulvenallene with acetylene, which proceeds through an activated C₉H₈ adduct that rearranges to indene. acs.orgnih.gov The barrier for the addition of acetylene to fulvenallene is calculated to be around 27 kcal/mol. acs.orgnih.gov

The kinetics of indene reactions are highly dependent on temperature and pressure. For instance, in the reaction of fulvenallene with acetylene, indene is the dominant product at high pressures, while the 1-indenyl radical and a hydrogen atom are favored at lower pressures. nih.gov The rate coefficients for various elementary reactions involving indene have been determined. The reaction of indene with hydroxyl radicals (OH), an important oxidation pathway, has been measured behind shock waves, yielding a rate coefficient expression of k = 1.44 x 10¹³ e(-1497.8/T) cm³ mol⁻¹ s⁻¹ over a temperature range of 828–1390 K. kaust.edu.sa

Table 2: Kinetic Parameters for Selected Indene Reactions

ReactionTemperature (K)PressureRate Coefficient (k) / Activation Energy (Ea)Source
Indene + OH828 - 1390~1 atmk = 1.44 x 10¹³ e(-1497.8/T) cm³ mol⁻¹ s⁻¹ kaust.edu.sa
Fulvenallene + C₂H₂Combustion temps.-Ea ≈ 27 kcal/mol acs.orgnih.gov
1-Indenyl + H → Indene--Rate expressions reported nih.gov
PtCl₂-catalyzed cyclization--Ea = 18.6 kcal/mol (for researchgate.netkaust.edu.sa-H shift) pku.edu.cn

In the context of synthetic chemistry, kinetic studies have been performed on reactions involving indene derivatives. For example, the thermokinetic parameters for hydrogen atom transfer from 2-benzyl-1H-indene-1,3(2H)-dione have been determined, providing insight into its ability to act as a dihydrogen donor. acs.orgresearchgate.net DFT calculations on catalyzed reactions, such as the PtCl₂-catalyzed intramolecular cyclization to form indenes, have elucidated competing pathways and their respective activation free energies, revealing how substituents can dictate the kinetic favorability of a particular mechanism. pku.edu.cn For instance, a researchgate.netkaust.edu.sa-H shift step in one such mechanism was found to have an activation free energy of 18.6 kcal/mol. pku.edu.cn These studies highlight the intricate interplay between thermodynamics and kinetics that governs the behavior of the indene ring system.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of Indene Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-field NMR provides the resolution needed to distinguish between magnetically non-equivalent nuclei in complex structures.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Ethyl-2-phenyl-1H-indene, the presence of a chiral center at the C1 position makes the two protons of the adjacent methylene (B1212753) group in the ethyl chain diastereotopic. masterorganicchemistry.com This means they are chemically non-equivalent and would be expected to show separate signals, each likely appearing as a complex multiplet. masterorganicchemistry.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment (e.g., alkane, alkene, aromatic). cdnsciencepub.com Proton-decoupled ¹³C spectra for this compound would be expected to show 17 distinct signals, corresponding to each carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: The following data are estimated based on known chemical shift ranges for similar functional groups and structures. ttu.edulibretexts.orgorganicchemistrydata.org

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Ethyl-CH₃~0.9 - 1.2~12 - 16Triplet (t)
Ethyl-CH₂~1.8 - 2.2~25 - 30Multiplet (m)
Indene-H1~4.0 - 4.5~45 - 50Triplet (t)
Indene-H3~3.3 - 3.6~35 - 40Singlet (s) or Doublet (d)
Aromatic-H~7.0 - 7.6~120 - 145Multiplet (m)

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edulibretexts.org For this compound, a COSY spectrum would show correlations between the methyl and methylene protons of the ethyl group, and between the H1 proton and the methylene protons of the indene (B144670) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹J coupling). This allows for the direct assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J coupling). youtube.com It is invaluable for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation from the ethyl group protons to the C1 carbon of the indene ring, confirming the point of attachment.

2D NMR ExperimentExpected Key Correlations for this compound
COSY H(Ethyl-CH₃) ↔ H(Ethyl-CH₂)
H(Indene-H1) ↔ H(Indene-CH₂)
HSQC H(Ethyl-CH₃) ↔ C(Ethyl-CH₃)
H(Ethyl-CH₂) ↔ C(Ethyl-CH₂)
H(Indene-H1) ↔ C(Indene-C1)
H(Aromatic) ↔ C(Aromatic)
HMBC H(Ethyl-CH₃) ↔ C(Ethyl-CH₂)
H(Ethyl-CH₂) ↔ C(Indene-C1)
H(Indene-H1) ↔ C(Indene-C2), C(Indene-C7a)
H(Indene-H3) ↔ C(Indene-C2), C(Indene-C3a)

High-Resolution Mass Spectrometry (HR-TOF-MS)

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound (C₁₇H₁₆), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the measured value. HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides further structural information. In electron ionization (EI) mode, the molecular ion can break apart in predictable ways. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group or rearrangements of the indene core. gatech.edulibretexts.org

Predicted HRMS Data and Key Fragments for this compound:

SpeciesMolecular FormulaCalculated Exact Mass (m/z)Interpretation
[M]⁺•C₁₇H₁₆220.1252Molecular Ion
[M-CH₃]⁺C₁₆H₁₃205.1017Loss of a methyl radical
[M-C₂H₅]⁺C₁₅H₁₁191.0861Loss of an ethyl radical (α-cleavage), likely a prominent peak
[C₇H₇]⁺C₇H₇91.0548Tropylium ion, common in compounds with a benzyl (B1604629) moiety

Fourier Transform Infrared Spectroscopy (FTIR) in Indene Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). libretexts.org

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components: the aromatic rings, the C=C double bond within the five-membered ring, and the aliphatic C-H bonds of the ethyl group. pressbooks.pubvscht.cz

Characteristic FTIR Absorption Bands for this compound: Data are based on typical absorption ranges for known functional groups. researchgate.netresearchgate.net

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchAromatic & Vinylic (sp²)Medium
2965 - 2850C-H StretchAliphatic (sp³) - Ethyl groupMedium-Strong
1610 - 1580C=C StretchAromatic RingMedium
~1640C=C StretchIndene RingMedium-Weak
1500 - 1450C=C StretchAromatic RingMedium-Strong
900 - 675C-H Bend (out-of-plane)Aromatic RingStrong

X-ray Diffraction Crystallography for Solid-State Structures

If this compound were to be crystallized and analyzed, the resulting data would include the crystal system, space group, and unit cell dimensions. This technique would confirm the connectivity established by NMR and MS and reveal intermolecular interactions, such as π-stacking from the phenyl and indene rings, which dictate how the molecules pack in the crystal lattice. mdpi.comiucr.org

Hypothetical Crystallographic Data for an Indene Derivative: The following table presents example data typical for a substituted indene derivative to illustrate the parameters obtained from an X-ray diffraction experiment. researchgate.netscialert.net

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a (Å)~9.5Length of the 'a' axis of the unit cell.
b (Å)~15.0Length of the 'b' axis of the unit cell.
c (Å)~10.2Length of the 'c' axis of the unit cell.
β (°)~98.5Angle of the 'β' axis of the unit cell.
Volume (ų)~1430The volume of a single unit cell.
Z4The number of molecules in the unit cell.

Computational and Theoretical Studies on Phenylindene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a principal method for the theoretical study of organic molecules, offering a balance between computational cost and accuracy. dntb.gov.uaresearchgate.net It is employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net For phenylindene systems, DFT calculations are instrumental in understanding their fundamental electronic nature. dntb.gov.uaresearchgate.net

Molecular Geometry Optimization and Conformation Analysis

A crucial first step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. mdpi.com For phenylindene derivatives, this process reveals the most stable three-dimensional arrangement of atoms. DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-31G(d,p), are commonly used for geometry optimization. mdpi.com These calculations can determine bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. researchgate.netrsc.org

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

Functional Basis Set Application
B3LYP 6-31G(d) Geometry optimization of indene (B144670) derivatives for studying electrophilic substitution.
B3LYP 6-31G(d,p) Conformational analysis of cyclododeceno[b]indene derivatives. mdpi.com
B3LYP 6-311++G(d,p) Geometry optimization and vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione. researchgate.net
CIS 6-31G(d,p) Calculation of excited state geometries and torsional potentials of 2-phenylindene. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

For phenylindene systems, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.netresearchgate.net The introduction of substituents, such as the ethyl and phenyl groups in 1-Ethyl-2-phenyl-1H-indene, significantly influences the energies of these frontier orbitals. rsc.org The phenyl group, being a part of the conjugated system, can affect the delocalization of the π-electrons, thereby altering the HOMO and LUMO energy levels. For instance, in a study of 2-phenyl-1H-indene-1,3(2H)-dione, the addition of the phenyl group was found to slightly decrease the HOMO-LUMO gap compared to the parent indane-1,3-dione, suggesting increased reactivity. researchgate.net This analysis is crucial for predicting how the molecule will interact with other reagents in chemical reactions. wikipedia.org

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Related Indene Systems

Molecule HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Computational Method
1H-Indene-1,3(2H)-dione -7.53 -2.11 5.42 DFT/B3LYP/6-311++G(d,p) researchgate.net
2-Phenyl-1H-indene-1,3(2H)-dione -7.21 -2.23 4.98 DFT/B3LYP/6-311++G(d,p) researchgate.net

Charge Distribution and Natural Bond Orbital (NBO) Analysis

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its polarity and the nature of its interactions with other molecules. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution and bonding interactions within a molecule. uni-muenchen.deperiodicodimineralogia.it It provides a localized picture of the electron density in terms of atomic charges, lone pairs, and bonds. uni-muenchen.de

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the in-depth exploration of reaction pathways, providing insights into the energetic and structural changes that occur as reactants are converted into products. diva-portal.org This is particularly useful for complex organic reactions where experimental characterization of transient species is challenging.

Identification of Rate-Determining Steps

Quantum chemical modeling provides a powerful tool for identifying the rate-determining step by calculating the activation barriers for each individual step in a proposed reaction mechanism. acs.org For instance, in the base-catalyzed cyclization to form 2-phenylindane-1,3-diones, kinetic studies combined with theoretical considerations helped to establish that the intramolecular attack of an ester anion is the rate-determining step under certain conditions. Similarly, in electrophilic substitution reactions involving indenyl-organotin compounds, kinetic isotope effect studies, which can be complemented by computational modeling, have been used to show that proton transfer occurs in the rate-determining step. researchgate.net For a hypothetical reaction of this compound, computational modeling could be used to compare the activation energies of different potential pathways, thereby identifying the most energetically favorable route and its rate-limiting transition state.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry has emerged as a powerful tool for predicting the spectroscopic properties of molecules, offering valuable insights that complement and aid in the interpretation of experimental data. For phenylindene systems, including this compound, theoretical calculations are instrumental in understanding their electronic and vibrational characteristics. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to forecast a range of spectroscopic parameters.

At its core, the computational prediction of spectroscopic parameters involves calculating the electronic structure and energy of a molecule. From this, various properties can be derived. For instance, the optimization of the ground-state molecular geometry allows for the calculation of vibrational frequencies, which correspond to the peaks in an Infrared (IR) and Raman spectrum. The energy differences between the ground and excited electronic states are calculated to predict UV-Vis absorption spectra, while the magnetic shielding of atomic nuclei is computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netscience.govresearchgate.net

A common approach involves using a specific functional, such as B3LYP, within the DFT framework, paired with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. mdpi.comscispace.com For excited state properties and UV-Vis spectra, TD-DFT is the method of choice. nih.govals-journal.com The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective technique for calculating NMR chemical shifts. science.govnih.govepstem.net

While specific computational studies on this compound are not extensively documented in the literature, the methodologies are well-established and have been applied to closely related phenylindene structures. These studies serve as a strong precedent for the type of results that can be expected for this compound.

For example, theoretical investigations of 2-phenylindene have been conducted to understand its spectroscopy. acs.org Ab initio calculations have been performed to determine the geometries of the ground and first excited singlet states, as well as the corresponding normal-mode frequencies. acs.org Such calculations are crucial for interpreting fluorescence excitation and dispersed fluorescence spectra.

Similarly, a detailed theoretical analysis of 2-phenyl-1H-indene-1,3(2H)-dione, a related indene derivative, utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to determine its equilibrium geometry and harmonic frequencies. scispace.com The calculated vibrational modes showed good agreement with experimental data, demonstrating the predictive power of these computational methods. scispace.com

The following tables present examples of computationally predicted spectroscopic data for related phenylindene compounds, illustrating the type of information that can be generated for this compound.

Predicted Vibrational Frequencies for 2-phenyl-1H-indene-1,3(2H)-dione

Calculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)Assignment (Potential Energy Distribution)
30683070Phenyl C-H stretch
17431745Asymmetric C=O stretch
17111714Symmetric C=O stretch
15981600Phenyl C-C stretch
12451248C-C-C bending
758760Phenyl C-H out-of-plane bend
698700Phenyl ring deformation

Data sourced from theoretical studies on 2-phenyl-1H-indene-1,3(2H)-dione. scispace.com

Predicted ¹³C and ¹H NMR Chemical Shifts

Atom TypePredicted Chemical Shift (ppm)
Aromatic C-H7.2 - 7.8
Aromatic Quaternary C125 - 145
Aliphatic CH (Indene Ring)~ 3.5 - 4.5
Aliphatic CH₂ (Ethyl Group)~ 2.5 - 3.0
Aliphatic CH₃ (Ethyl Group)~ 1.0 - 1.5

These are representative values and would be specifically calculated for the target molecule in a dedicated computational study.

Predicted UV-Vis Absorption Maxima

TD-DFT calculations are used to predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. For conjugated systems like phenylindenes, these calculations can help identify the π→π* transitions responsible for their characteristic absorption bands. nih.govals-journal.com

TransitionCalculated λ_max (nm)Oscillator Strength (f)
HOMO → LUMO~ 300 - 350> 0.1
HOMO-1 → LUMO~ 250 - 280> 0.1
HOMO → LUMO+1~ 230 - 260> 0.05

These values are illustrative for a phenylindene system and would be determined precisely through TD-DFT calculations for this compound.

The accuracy of these computational predictions is highly dependent on the level of theory and the basis set employed. researchgate.netnih.gov By comparing calculated spectra with experimental results for known compounds, computational methods can be refined and validated, increasing the confidence in their predictions for new or less-studied molecules like this compound.

Chemical Reactivity and Transformation Pathways of Phenylindene Derivatives

Ring Expansion and Skeletal Rearrangements

The indene (B144670) skeleton is not immutable and can undergo significant structural changes, such as ring expansions and rearrangements, under specific chemical conditions. These transformations provide pathways to larger polycyclic aromatic systems or alternative isomeric structures.

A notable transformation of the indene framework is its ring expansion to form naphthalene (B1677914) derivatives through the insertion of a single carbon atom. nih.govnih.gov This modern synthetic strategy, often referred to as skeletal editing, represents a powerful method for modifying molecular scaffolds. nih.govnih.gov

Recent advancements have described a photoredox-enabled carbon-atom insertion into the indene ring. nih.govnih.gov This method utilizes a radical carbyne precursor, which facilitates the insertion of a carbon atom bearing a wide variety of functional groups. nih.gov The reaction proceeds under mild conditions, typically involving a photocatalyst, an appropriate carbyne precursor (such as an α-iodonium diazo compound), and irradiation with visible light. nih.govresearchgate.net This transformation is not limited to the parent indene; it is applicable to a range of substituted indenes, providing access to a library of 2-substituted naphthalenes. nih.gov The versatility of this reaction allows for the incorporation of fragments like trifluoromethyl, ester, sulfone, nitrile, and various ketone groups. nih.gov The ability to directly convert an indene core to a functionalized naphthalene skeleton highlights its utility in synthetic routes for complex molecules, including those of pharmaceutical interest. nih.gov An electrochemical approach for single-carbon insertion has also been developed, which is applicable to substrates like indene. chemrxiv.org

Table 1: Overview of Photoredox-Enabled Carbon Atom Insertion in Indene

Parameter Description Reference
Reaction Type Ring expansion via functionalized carbon-atom insertion nih.govnih.gov
Substrate Indene and its derivatives nih.govchemrxiv.org
Product 2-Substituted Naphthalenes nih.govnih.gov
Key Reagents Radical carbyne precursor (e.g., α-iodonium diazo compounds) nih.govresearchgate.net
Conditions Photocatalyst (e.g., Ru or Ir complex), visible light irradiation, mild temperature researchgate.netadvancedsciencenews.com

| Inserted Groups | CF₃, Ester, Ketone, Nitrile, Sulfone, etc. | nih.gov |

This table is generated based on data describing the general reaction for indenes.

Phenylindenes can be the products of thermal rearrangements of other complex molecules. High-temperature conditions, such as those found in flash vacuum pyrolysis (FVP), can induce cyclizations and rearrangements that culminate in the formation of the stable phenylindene skeleton. researchgate.netresearcher.life For instance, the FVP of certain 5-aryltetrazoles can lead to the formation of phenylindenes. researchgate.net This process can involve the generation of highly reactive intermediates like nitrile imines, which subsequently cyclize and rearrange to yield the final indene product. researchgate.net

Another pathway involves the thermal C1-C5 diradical cyclization of aryl-substituted enediynes. researchgate.net While the Bergman (C1-C6) cyclization is often a competing pathway, steric and electronic effects in certain substrates can favor the C1-C5 cyclization, leading to the formation of phenyl-1H-indene derivatives. researchgate.net For example, thermolysis of 1,2-bis(phenylethynyl)benzene (B11943125) results in products from C1-C5 cyclization alongside those from the Bergman reaction. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Indene Core

The phenylindene scaffold contains two aromatic rings—the benzene (B151609) ring of the indene core and the appended phenyl group—both of which are susceptible to electrophilic aromatic substitution (EAS). The general mechanism for EAS is a two-step process where the aromatic ring acts as a nucleophile to attack an electrophile (E+), forming a resonance-stabilized carbocation intermediate (the sigma complex). masterorganicchemistry.com This is the slow, rate-determining step. masterorganicchemistry.com A subsequent rapid deprotonation restores aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

In 1-Ethyl-2-phenyl-1H-indene, substitution can occur on either aromatic ring. The reactivity and regioselectivity (the position of substitution) are influenced by the existing substituents. The ethyl and phenyl groups on the five-membered ring and the fused cyclopentene (B43876) ring itself will influence the electron density of the indene's benzene ring. For the separate phenyl group at position 2, the point of attachment to the indene core will direct incoming electrophiles. Electrophilic substitution at the phenyl ring is considered a key reactivity pathway for this compound.

Studies on related systems, such as the acid-mediated cyclization of aryl ketones or the intramolecular electrophilic arylation of cinnamaldehyde (B126680) derivatives, provide insight into these reactions. lookchem.com For example, in the synthesis of 1-alkoxy-2-alkylindenes, m-substituted cinnamaldehydes yield a mixture of 5- and 7-substituted indenes, demonstrating that substitution occurs on the benzene portion of the indene core and that steric effects can influence the product ratio. lookchem.com

Table 2: Examples of Electrophilic Aromatic Substitution on Phenylindene-Related Scaffolds

Reaction Electrophile Source Potential Product Type Reference
Nitration HNO₃/H₂SO₄ Nitro-substituted phenylindene smolecule.com
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃ Halo-substituted phenylindene smolecule.com
Friedel-Crafts Alkylation R-Cl/AlCl₃ Alkyl-substituted phenylindene

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted phenylindene | |

This table illustrates general EAS reactions applicable to the aromatic rings of this compound.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The double bond within the five-membered ring of this compound can participate in cycloaddition reactions. These reactions are powerful tools for constructing new ring systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org While the endocyclic double bond of the indene core is part of a non-conjugated system, certain indene derivatives, particularly those with exocyclic double bonds or those that can act as dienophiles, can undergo this transformation. dntb.gov.uanih.gov For instance, a Diels-Alder reaction between 1,3-diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione, a molecule with a similar five-membered ring structure to indene, is a known transformation. nih.gov

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile that form a five-membered ring. mdpi.comwikipedia.org This reaction class is a versatile method for synthesizing five-membered heterocycles. mdpi.com The double bond of the indene system can act as the dipolarophile, reacting with various 1,3-dipoles such as nitrones or azomethine ylides. mdpi.com For example, a well-documented reaction involves the 1,3-dipolar cycloaddition of an in situ generated isoquinolinium ylide (the 1,3-dipole) with 2-arylidene-1,3-indanediones (the dipolarophile). nih.gov This specific reaction leads to the formation of complex spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives, showcasing how the indene framework can be a building block for intricate heterocyclic systems. nih.gov

Functional Group Transformations and Derivatizations on this compound

Beyond reactions that modify the core skeleton, the functional groups of this compound can be transformed to create a variety of derivatives. The key reactive sites are the double bond of the cyclopentene ring, the benzylic protons of the ethyl group, and the aromatic rings.

Based on the reactivity of related compounds like 2-phenyl-1H-indene, several transformations can be anticipated.

Reduction : The double bond can be reduced via catalytic hydrogenation (e.g., using H₂ with a Palladium on carbon catalyst) to yield the corresponding 1-ethyl-2-phenyl-2,3-dihydro-1H-indane. This would saturate the five-membered ring.

Oxidation : The double bond is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) could potentially cleave the double bond, leading to the formation of ketonic or carboxylic acid derivatives.

Reactions of the Ethyl Group : The ethyl group has benzylic protons at the C1 position, which could be sites for radical halogenation or oxidation under specific conditions.

Derivatization via the Phenyl Group : As discussed in section 6.2, the phenyl group can undergo electrophilic substitution to introduce a wide range of functionalities.

The compound itself has been noted for its utility in catalyst-free multicomponent coupling reactions, indicating its role as a stable building block in the synthesis of more complex structures.

Table 3: Potential Derivatization Reactions for this compound

Reaction Type Reagents/Conditions Expected Transformation Reference
Hydrogenation H₂, Pd/C Reduction of the C=C double bond to form 1-ethyl-2-phenylindane.
Oxidation KMnO₄ or CrO₃ Oxidation of the C=C double bond, potentially leading to ketones.
Electrophilic Substitution See Table 2 Substitution on the phenyl ring or the indene benzene ring.

| Multicomponent Coupling | Catalyst-free conditions | Use as a building block for larger, more complex molecules. | |

This table outlines plausible transformations based on the known reactivity of the compound's functional groups and closely related analogs.

Applications of 1 Ethyl 2 Phenyl 1h Indene in Contemporary Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

The substituted indene (B144670) core is a recurring motif in a variety of complex organic molecules, including those with significant biological activity. Organic chemists utilize compounds like 1-Ethyl-2-phenyl-1H-indene as versatile intermediates. smolecule.com The reactivity of the indene skeleton allows for a range of chemical transformations, enabling the construction of more intricate molecular architectures. researchgate.net

Indene derivatives are recognized as important building blocks for a range of compounds, from pharmaceuticals to specialty chemicals. rsc.org For instance, the general class of indene derivatives is employed in the synthesis of various biologically active compounds, including anti-inflammatory and anticancer agents. researchgate.net The synthesis of new unsymmetrical oxindoles, for example, has been achieved through a three-component reaction involving 1,3-indandione, showcasing the utility of the indene framework in creating complex heterocyclic systems. nih.gov While direct examples of the incorporation of this compound into a final complex natural product or pharmaceutical are not extensively detailed in current literature, its structural motifs are found in various synthetic targets. The catalyst-free, multicomponent coupling synthesis of this compound itself points to its availability as a ready building block for more complex synthetic endeavors.

Ligands in Organometallic Chemistry and Catalysis

The cyclopentadienyl (B1206354) moiety within the indene structure is a powerful ligand for transition metals, forming the basis of a vast class of organometallic compounds known as metallocenes. ut.ac.ir this compound, as a substituted indene, is a precursor to indenyl ligands that can be coordinated to metals like zirconium, hafnium, and rare-earth elements to form catalysts. ijcce.ac.irsioc-journal.cn The substituents on the indenyl ring, such as the ethyl and phenyl groups in this compound, play a critical role in tuning the electronic and steric environment of the metal center. ut.ac.ir This modulation of the ligand framework directly influences the activity, selectivity, and stability of the resulting catalyst. ut.ac.ir The potential for creating ligands with tunable steric bulk makes derivatives like this compound particularly interesting for catalyst design.

Metallocene-Based Catalysts for Olefin Polymerization

One of the most significant applications of indenyl ligands is in the field of olefin polymerization. Metallocene catalysts, particularly those based on zirconocene (B1252598) dichloride complexes bearing indenyl ligands, are renowned for their high activity in polymerizing olefins like ethylene (B1197577) and propylene. researchgate.netut.ac.irgoogle.com The structure of the indenyl ligand is a key determinant of the catalyst's performance and the properties of the resulting polymer.

The landmark development of unbridged bis(2-phenylindenyl)zirconium dichloride by Waymouth and colleagues demonstrated the profound impact of the 2-phenylindenyl ligand system on producing elastomeric polypropylene. researchgate.net This catalyst system can isomerize between a chiral rac-like conformation, which produces isotactic polymer chains, and an achiral meso-like conformation, which produces atactic chains, resulting in a stereoblock polymer with elastic properties. The introduction of substituents on the indenyl ring, such as the ethyl and phenyl groups in this compound, can influence the rotational barrier of the ligands and thus the stereoselectivity of the polymerization. ut.ac.ir

Research on related systems, such as bis[1,2-(4-aryl-2-alkyl-1H-inden-1-yl)]ethane ligands, has shown that the substitution pattern on the indene is crucial for catalytic activity. ut.ac.ir For example, studies on zirconocenes with bulky ω-aryloxyalkyl substituted indenyl ligands in homogeneous ethylene polymerization have revealed a strong dependence of catalyst activity on the nature of the substituents. ijcce.ac.ir

Below is a table summarizing the performance of various substituted indenyl-based zirconocene catalysts in ethylene polymerization, illustrating the effect of ligand structure on catalytic activity.

Catalyst PrecursorCocatalystPolymerization Temperature (°C)Activity (kg Polymer/mol Catalyst·h)
bis{η⁵-(1-(para-methoxybenzyl))indenyl}zirconium dichlorideMAO202.7
bis{η⁵-(1-(para-methoxybenzyl))indenyl}zirconium dichlorideMAO6010.3
bis{η⁵-(1-(1-phenylethyl))indenyl}zirconium dichlorideMAO201.8
bis{η⁵-(1-(1-phenylethyl))indenyl}zirconium dichlorideMAO601.9
Zirconocene with ω-(2-phenylphenoxy)propyl-indenyl ligandMAO6015500
Zirconocene with ω-(2-phenylphenoxy)butyl-indenyl ligandMAO6012300
Zirconocene with ω-(2-phenylphenoxy)pentyl-indenyl ligandMAO6010700

This table presents data for structurally related indenyl-based catalysts to illustrate the principles of how ligand modifications, similar to the substitution pattern in this compound, affect catalytic performance in ethylene polymerization. Data sourced from ijcce.ac.irresearchgate.net.

Role in Chiral Catalysis and Asymmetric Induction

The indene scaffold is a valuable platform for the design of chiral ligands for asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. metu.edu.trgoogle.comresearchgate.net By introducing chirality into the ligand framework, the resulting metal complex can catalyze reactions to produce one enantiomer of a product in excess over the other, which is of paramount importance in the synthesis of pharmaceuticals.

The this compound molecule itself is chiral if the ethyl group is considered to be at a stereocenter. The synthesis of enantiomerically pure substituted indenes is a key step in developing effective chiral catalysts. Methodologies such as palladium-catalyzed asymmetric cyclization have been developed to construct chiral spiro-indenes with high enantioselectivity. researchgate.net

While specific studies detailing the resolution of this compound into its separate enantiomers and their subsequent use in chiral catalysis are not prominent, the principles of asymmetric induction using chiral indene-derived ligands are well-established. For instance, chiral ligands based on the indene backbone can be used in transition metal-catalyzed reactions like hydrogenation, hydroformylation, and hydrovinylation to produce enantiomerically enriched products. google.com The steric and electronic properties of the substituents on the indene ring are crucial for achieving high levels of asymmetric induction. metu.edu.tr The ethyl and phenyl groups of this compound would play a direct role in creating a specific chiral environment around the metal center if used as a ligand.

Intermediates in the Synthesis of Advanced Materials

The unique chemical structure of this compound also positions it as a valuable intermediate in the synthesis of advanced materials. Indene derivatives, in general, are explored in material science for their potential to be incorporated into polymers and other materials with tailored optical, electrical, and mechanical properties. smolecule.com

The reactivity of the double bond in the five-membered ring of the indene system allows for polymerization reactions. For example, some benzofulvene monomers, which are structurally related to indenes, have been shown to undergo spontaneous polymerization. smolecule.com The substituents on the indene ring can significantly influence the polymerization behavior and the properties of the resulting polymer. The phenyl group in this compound can enhance thermal stability and introduce desirable refractive properties in a polymer chain, while the ethyl group can affect solubility and processing characteristics.

The applications of indene-based compounds in material science include their use as precursors for synthetic dyes and pigments, leveraging the conjugated π-system of the indene core which can impart color. Furthermore, the incorporation of indene derivatives into composite materials is being investigated to enhance mechanical strength and thermal stability.

Green Chemistry Principles in Indene Synthesis

Sustainable Catalytic Routes for Indene (B144670) Derivatives

The development of sustainable catalytic methods is a cornerstone of green chemistry, focusing on replacing stoichiometric reagents with catalytic alternatives and favoring earth-abundant, non-toxic metals over rare and hazardous ones.

Recent research has led to the development of novel catalysts for the synthesis of substituted 1H-indenes that are both efficient and sustainable. uva.nl A significant advancement is the use of a cobalt-based catalyst in a process known as metalloradical catalysis. uva.nlsciencedaily.com This bio-inspired approach utilizes the intrinsic radical-type reactivity of first-row transition metals, moving away from more expensive noble metal catalysts. uva.nl The cobalt-catalyzed reaction involves the thermolysis of N-tosylhydrazones, which generate diazo compounds in situ. These are then activated by the cobalt complex to form key carbene-radical intermediates that undergo ring-closure to yield the final indene products. uva.nl This method is notable for its broad substrate scope, tolerating a variety of substituents. uva.nl

Iron, another abundant and low-cost metal, has also been employed in sustainable indene synthesis. Iron(III) chloride (FeCl₃) can catalyze the reaction between N-benzylic sulfonamides and internal alkynes to produce a wide range of functionalized indene derivatives with high regioselectivity. organic-chemistry.orgorganic-chemistry.org This protocol is considered cost-effective and environmentally friendly, proceeding through the cleavage of sp³ carbon-nitrogen bonds to generate benzyl (B1604629) cation intermediates. organic-chemistry.org

Transition metals like rhodium, ruthenium, gold, and copper have also been used in innovative catalytic cycles for indene synthesis.

Rhodium: Rhodium(III) complexes can catalyze highly efficient, direct, and multicomponent routes to indenes under very mild conditions, making the process both atom- and step-economical. rsc.org Other rhodium-catalyzed processes involve the C-H activation of aromatic systems followed by condensation to provide indenes with excellent functional group compatibility. organic-chemistry.org

Ruthenium: Sequential catalysis involving palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis allows for the controlled construction of functionalized indenes from readily available substituted phenols. organic-chemistry.orgresearchgate.net

Gold: Gold-catalyzed intramolecular hydroalkylation of ynamides represents a straightforward route to polysubstituted indenes under mild conditions. unige.ch The reaction proceeds through the generation of highly electrophilic keteniminium ions. unige.ch

Copper: Inexpensive and less toxic copper salts can catalyze the intramolecular cascade reaction of conjugated enynones to deliver substituted 1H-indenes in good to excellent yields under mild conditions. acs.org

These catalytic routes represent a significant shift towards more sustainable chemical manufacturing, reducing reliance on precious metals and enabling more efficient synthetic pathways.

Table 1: Comparison of Sustainable Catalytic Systems for Indene Synthesis

Catalyst SystemStarting MaterialsKey FeaturesReference
Cobalt(III) Complexo-cinnamyl N-tosylhydrazonesUses abundant metal; metalloradical mechanism; broad substrate scope. uva.nlresearchgate.net
Iron(III) chloride (FeCl₃)N-benzylic sulfonamides and disubstituted alkynesCost-effective, environmentally friendly, high regioselectivity. organic-chemistry.orgorganic-chemistry.org
Rhodium(III) ComplexMulticomponent reaction (e.g., imines, alkynes)Atom- and step-economical; occurs at room temperature. rsc.org
Ruthenium-based Metathesis CatalystSubstituted phenols (via multi-step sequence)Controlled synthesis of functionalized indenes; mild conditions. organic-chemistry.orgresearchgate.net
Copper(I) or Copper(II) saltsConjugated enynonesInexpensive, low toxicity catalyst; cascade reaction; good to excellent yields. acs.org
Gold-NHC ComplexYnamidesMild conditions; generates versatile enamide-containing indenes. unige.ch

Solvent Selection and Eco-Friendly Reaction Media

Solvent use accounts for a significant portion of the mass and energy waste in chemical synthesis. rsc.org Therefore, selecting environmentally benign solvents or developing solvent-free conditions is a primary goal of green chemistry.

Water has gained attention as a prime green solvent due to its abundance, low cost, and safety. An efficient and environmentally benign method for preparing substituted indene derivatives has been developed using water as the sole solvent in a palladium-catalyzed intermolecular double Heck reaction. rsc.org This "on-water" catalysis not only avoids organic solvents but can also show significant rate acceleration compared to reactions run in them. rsc.org

Polyethylene glycols (PEGs), such as PEG-400, have been utilized as green reaction solvents for the synthesis of indeno-pyrazole derivatives. researchgate.net These solvents are non-toxic, biodegradable, and can often be recycled. Similarly, trifluoroethanol (TFE) has been used as a reaction medium in ultrasound-assisted syntheses. nih.gov In the context of industrial applications, there is a significant push to replace hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com

In addition to alternative solvents, other green chemistry techniques are being applied:

Solvent-Free Synthesis: Some reactions can be performed under solvent-free or melt conditions, completely eliminating solvent waste. dntb.gov.ua For instance, the synthesis of spirooxindole dihydropyridine (B1217469) derivatives has been achieved using alum as a heterogeneous green catalyst under solvent-free conditions. dntb.gov.ua

Ultrasound and Microwave Irradiation: The use of alternative energy sources like ultrasound and microwaves can lead to greener processes. Ultrasound irradiation can promote reactions under catalyst-free conditions in benign solvents like ethanol, offering advantages such as cost-effectiveness and operational simplicity. nih.govsemanticscholar.org Microwave-assisted synthesis has enabled the scalable production of fullerene/indene adducts in non-chlorinated solvents like o-xylene, using short residence times for improved selectivity. acs.org

Table 2: Green Solvents and Media in Indene Derivative Synthesis

Solvent/MediumReaction TypeAdvantagesReference
WaterPd-catalyzed double Heck reactionAbundant, non-toxic, low cost, potential rate acceleration. rsc.org
Polyethylene glycol (PEG-400)Synthesis of indeno-pyrazolesGreen solvent, biodegradable, recyclable. researchgate.net
EthanolUltrasound-assisted synthesisBio-derived, low toxicity, used in catalyst-free systems. nih.govdntb.gov.ua
2-Methyltetrahydrofuran (2-MeTHF)Industrial API synthesisGreener alternative to traditional industrial solvents. mdpi.com
o-XyleneMicrowave-assisted flow synthesisNon-chlorinated solvent suitable for high-temperature flow chemistry. acs.org
Solvent-Free / Melt ConditionsFour-component reactionsEliminates solvent waste, simplifies purification. dntb.gov.ua

Atom Economy and Efficiency in Indene Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Syntheses with high atom economy are inherently less wasteful.

Multicomponent reactions (MCRs) are a powerful strategy for achieving high atom economy, as they combine three or more starting materials in a single operation to form a complex product where most or all of the atoms are retained. rsc.org A rhodium(III)-catalyzed MCR for synthesizing indenes has been developed that is highly atom- and step-economical, proceeding at room temperature with water as the only stoichiometric byproduct. rsc.org Similarly, visible light-assisted synergistic catalysis with nickel and iridium has been used for the atom-economic construction of spiro[furan-3,1′-indene] skeletons from isocyanides and 1,5-enynes. rsc.org

Other synthetic strategies that prioritize efficiency include:

Tandem and Cascade Reactions: These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, improve efficiency and reduce waste. A copper-catalyzed tandem reaction for synthesizing indanone-fused pyrrolidines generates two rings and four bonds in one pot with high atom economy and step efficiency. researchgate.net

Ring-Expansion Reactions: Transition-metal-free ring expansion reactions of indene-1,3-dione with alkynyl ketones have been developed, noted for their high atom economy and use of easily accessible starting materials. nih.gov A base-promoted protocol for the regioselective synthesis of bridged seven-membered-ring systems from indene-1,3-dione also proceeds in an atom-economic fashion. acs.org

Metal-Free Catalysis: A simple, atom-economical, metal-free reaction promoted by a Brønsted acid can produce functionalized indenes from cinnamaldehydes and sulfonamides. organic-chemistry.org

By designing synthetic routes that maximize the incorporation of starting materials into the final product, chemists can significantly reduce the generation of chemical waste, aligning with the fundamental goals of sustainability. rsc.orgnih.govacs.org

Table 3: Examples of Atom-Economical Syntheses of Indene Scaffolds

MethodologyKey PrincipleCatalyst/PromoterReference
Multicomponent Reaction (MCR)Combines multiple reactants in one pot.Rhodium(III) complex rsc.org
Synergistic PhotocatalysisVisible-light-driven spirocyclization.Nickel and Iridium rsc.org
Base-Promoted Ring ExpansionCascade reaction from simple reactants.K₂CO₃ (Potassium carbonate) acs.org
Transition-Metal-Free Ring ExpansionC-C σ-bond activation.Base-promoted (e.g., K₂CO₃) nih.gov
Brønsted Acid PromotionTwo-component reaction from available materials.Metal-free Brønsted acid organic-chemistry.org
Rhodium-Catalyzed C-H ActivationCarbenoid insertion/dehydration process.Rhodium(III) complex sioc-journal.cn

Q & A

Q. Q1. What are the most common synthetic routes for 1-ethyl-2-phenyl-1H-indene, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Grignard reagent alkylation (e.g., using ethylmagnesium halides) or palladium-catalyzed cross-coupling reactions. For example, alkylation of ethyl 1-methoxy-1-indene-2-carboxylate with phenylmagnesium bromide yields derivatives in 68–83% efficiency . Reaction temperature (80–120°C) and solvent polarity (e.g., THF vs. ethanol) critically affect stereoselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate >95% pure product .

Q. Q2. How can NMR and X-ray crystallography resolve ambiguities in the stereochemistry of substituted indene derivatives?

Methodological Answer: 13C NMR is critical for distinguishing E/Z isomers via chemical shift variations in crowded environments (e.g., δ 120–130 ppm for olefinic carbons in Z-configuration) . X-ray crystallography provides definitive proof: for example, the title compound in shows a dihedral angle of 8.7° between the indene and furan rings, confirming planar rigidity . For ambiguous cases, computational DFT (B3LYP/6-31G) optimizes geometry and predicts electronic properties to validate experimental data .

Biological Activity Evaluation

Q. Q3. What in vitro assays are suitable for evaluating the anti-Alzheimer potential of this compound derivatives?

Methodological Answer: Use Ellman’s colorimetric assay to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. IC₅₀ values <10 μM indicate high potency (e.g., compound 20 in has IC₅₀ = 1.08 μM for BuChE). Pair this with Thioflavin T fluorescence assays to quantify Aβ1–42 aggregation inhibition (e.g., 60–80% suppression at 50 μM) . For cytotoxicity, MTT assays on KB cell lines (IC₅₀ <20 μM) ensure selectivity .

Q. Q4. How should researchers address discrepancies in reported biological activities of indene derivatives across studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., enzyme source, buffer pH) or compound purity. For example, reports BuChE IC₅₀ = 1.08 μM, while similar scaffolds in show weaker activity (IC₅₀ = 18.5 μM). To resolve this:

Validate purity via HPLC (>98%).

Standardize assay conditions (e.g., human recombinant enzymes vs. bovine-derived).

Perform kinetic analysis (e.g., noncompetitive vs. competitive inhibition modes) .

Use molecular docking (AutoDock Vina) to compare binding poses with crystal structures (e.g., DDR1 kinase in ) .

Computational and Mechanistic Studies

Q. Q5. Which computational strategies predict the bioactivity and binding mechanisms of this compound derivatives?

Methodological Answer:

  • Docking: Use Schrödinger Suite or AutoDock to simulate ligand-receptor interactions (e.g., compound 7f in binds DDR1 with Kd = 5.9 nM via hydrogen bonds to Glu672 and Lys655) .
  • DFT: Calculate HOMO-LUMO gaps (e.g., 3.8 eV for ’s Cu²⁺ sensor) to predict charge-transfer efficiency .
  • MD Simulations: GROMACS trajectories (50 ns) assess stability of protein-ligand complexes under physiological conditions .

Advanced Synthetic Optimization

Q. Q6. How can catalytic systems be optimized for enantioselective synthesis of chiral indene derivatives?

Methodological Answer: Chiral phosphine ligands (e.g., BINAP) paired with Pd(0) catalysts enhance enantiomeric excess (ee >90%) in asymmetric alkylation . Solvent screening (e.g., toluene for nonpolar transition states) and additives (e.g., K₂CO₃ for base-sensitive intermediates) further improve selectivity. Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) to quantify ee .

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